molecular formula C13H14N2O3S B5116815 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5116815
M. Wt: 278.33 g/mol
InChI Key: IECLHNCONYNWTB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide, also known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's mechanism of action involves its selective inhibition of specific receptors or enzymes, depending on the application. In neuroscience, it selectively inhibits the M4 muscarinic receptor, which is involved in the regulation of dopamine release in the brain. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of the androgen receptor, which is involved in the development and progression of breast and prostate cancers. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the growth and proliferation of cancer cells, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of protein kinase C theta, which is involved in T cell activation. By inhibiting this enzyme, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's biochemical and physiological effects depend on its application. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the growth and proliferation of cancer cells, particularly in breast and prostate cancers, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's advantages for lab experiments include its high selectivity for specific receptors or enzymes, depending on the application. This selectivity allows for the investigation of specific pathways or targets in various fields of research.
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's limitations for lab experiments include its potential toxicity and limited availability. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to exhibit toxicity in certain cell types, and its limited availability can make it difficult to conduct large-scale experiments.

Future Directions

For 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide research include the investigation of its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease. In oncology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for breast and prostate cancers. In immunology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for autoimmune diseases. Additionally, further research is needed to investigate the potential toxicity of 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide and to develop more efficient synthesis methods.

Synthesis Methods

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide can be synthesized using a multi-step reaction process that involves the reaction of 4-methoxyphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole. The final step involves the reaction of the intermediate product with 3-bromo-1-chloropropane to yield 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptor, known as the M4 muscarinic receptor. This receptor is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's selective inhibition of this receptor subtype has led to its investigation as a potential therapeutic agent for these disorders.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. It achieves this by inhibiting the activity of the androgen receptor, which is known to play a crucial role in the development and progression of these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to modulate the activity of T cells, which are key players in the immune response. It achieves this by inhibiting the activity of a specific enzyme, known as protein kinase C theta, which is involved in T cell activation. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's ability to modulate T cell activity has led to its investigation as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9(12(16)15-13-14-7-8-19-13)18-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECLHNCONYNWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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